molecular formula C23H20FN5O4 B2562883 1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1052605-22-7

1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2562883
CAS RN: 1052605-22-7
M. Wt: 449.442
InChI Key: RIFHDKUMBFHCJL-UHFFFAOYSA-N
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Description

1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione , often referred to as Compound 1 , is a novel chemical compound synthesized based on a fused-triazole backbone. It contains two C-amino groups as substituents. The compound exhibits remarkable thermostability and has potential applications as an energetic material .


Synthesis Analysis

The synthesis of Compound 1 involves the fusion of a triazole ring system with specific substituents. One notable method for synthesizing related heterocyclic compounds is through an intramolecular dehydrogenative C–N cross-coupling reaction under mild electrolytic conditions. This reagent-free process efficiently converts commercially available aliphatic or (hetero)aromatic aldehydes and 2-hydrazinopyridines into valuable 1,2,4-triazolo[4,3-a]pyridines .


Chemical Reactions Analysis

Compound 1’s chemical reactivity and stability are crucial for its potential applications. The lowest bond dissociation energies (BDE) play a significant role in determining its stability. A positive correlation exists between BDE values and molecular stability. Compound 1 surpasses analogues like DATT and TATOT in terms of thermostability .


Physical And Chemical Properties Analysis

  • Thermostability : Compound 1 exhibits superior thermostability with an onset decomposition temperature (Td) of 261°C, outperforming its analogues .
  • Impact and Friction Sensitivities : The energetic salts derived from Compound 1 also demonstrate remarkable thermal stabilities and low sensitivities to impact and friction .

Safety and Hazards

: Source : Source

properties

IUPAC Name

3-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O4/c1-3-32-17-10-4-14(5-11-17)21-25-18(13(2)33-21)12-28-20-19(26-27-28)22(30)29(23(20)31)16-8-6-15(24)7-9-16/h4-11,19-20H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFHDKUMBFHCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)F)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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